molecular formula C18H39O4P B14736390 Diethyl [2-(dodecyloxy)ethyl]phosphonate CAS No. 5191-33-3

Diethyl [2-(dodecyloxy)ethyl]phosphonate

Cat. No.: B14736390
CAS No.: 5191-33-3
M. Wt: 350.5 g/mol
InChI Key: MBPIDLBJVIRGSL-UHFFFAOYSA-N
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Description

Diethyl [2-(dodecyloxy)ethyl]phosphonate is an organophosphorus compound with the molecular formula C18H39O4P It contains a phosphonate group, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [2-(dodecyloxy)ethyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile and the alkyl halide as an electrophile. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the deprotonation of the diethyl phosphite and enhance its nucleophilicity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and improved product purity. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(dodecyloxy)ethyl]phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphonate group, which can participate in both nucleophilic and electrophilic processes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphine derivatives. Substitution reactions can lead to a variety of phosphonate-based compounds, depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of diethyl [2-(dodecyloxy)ethyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to bind to enzyme active sites and inhibit their activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicine and agriculture .

Properties

CAS No.

5191-33-3

Molecular Formula

C18H39O4P

Molecular Weight

350.5 g/mol

IUPAC Name

1-(2-diethoxyphosphorylethoxy)dodecane

InChI

InChI=1S/C18H39O4P/c1-4-7-8-9-10-11-12-13-14-15-16-20-17-18-23(19,21-5-2)22-6-3/h4-18H2,1-3H3

InChI Key

MBPIDLBJVIRGSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCP(=O)(OCC)OCC

Origin of Product

United States

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